

2-(Methylthio)phenol CAS number 1073-29-6 properties

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Compound of Interest

Compound Name: 2-(Methylthio)phenol

Cat. No.: B087076

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An In-depth Technical Guide to **2-(Methylthio)phenol** (CAS 1073-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)phenol, CAS number 1073-29-6, is an aryl sulfide compound of increasing significance in the pharmaceutical and chemical industries.[1][2] Characterized by a phenol ring substituted with a methylthio group at the ortho position, this bifunctional molecule serves as a versatile building block in organic synthesis.[3][4] Its primary application of interest for drug development lies in its role as a key intermediate for the synthesis of Retinoic Acid Receptor-related Orphan Receptor gamma (ROR-γ) inhibitors, a promising class of therapeutics for various autoimmune diseases.[3] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, applications, relevant biological pathways, and safety information.

Chemical and Physical Properties

2-(Methylthio)phenol is a colorless to pale yellow liquid with a distinct, potent aroma described as meaty, sulfurous, and reminiscent of onion or garlic.[5][6] It is also a known constituent of coffee aroma.[7] Its bifunctional nature, possessing both a hydroxyl group and a thioether linkage, makes it a valuable precursor in complex chemical syntheses.[3][4]

Table 1: General Information and Identifiers

| Identifier | Value | Source |
|-------------------|--|-----------|
| CAS Number | 1073-29-6 | [8][9] |
| Molecular Formula | C ₇ H ₈ OS | [5][8][9] |
| Molecular Weight | 140.20 g/mol | [2][8] |
| IUPAC Name | 2-(methylsulfanyl)phenol | [1] |
| Synonyms | o-(Methylthio)phenol, 2-Hydroxythioanisole, o-Hydroxythioanisole, 2-(Methylmercapto)phenol | [2][8][9] |
| InChI Key | SOOARYARZPXNAL-UHFFFAOYSA-N | [1][8] |

| SMILES | CSc1ccccc1O |[8] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source |
|------------------------|----------------------------|--------------|--------|
| Physical Form | Liquid | 20°C | [6] |
| Appearance | Clear, colorless to yellow | - | [5][6] |
| Boiling Point | 218-219 °C | 760 mm Hg | [2][5] |
| | 105 °C | 22 mm Hg | [5] |
| Specific Gravity | 1.168 - 1.173 | 25 °C | [5] |
| Refractive Index | 1.575 - 1.584 | 20 °C | [5] |
| Flash Point | 107.78 °C (226 °F) | TCC | [5] |
| Vapor Pressure | 0.168 mmHg | 25 °C (est.) | [5] |
| Water Solubility | 4,978 mg/L | 25 °C (est.) | [5] |
| logP (o/w) | 2.002 - 2.10 | Estimated | [5] |
| pKa (Strongest Acidic) | 9.22 | Predicted | [1] |

| Storage Temperature| Room Temperature | Sealed, dry, cool, dark place | |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2-(Methylthio)phenol**.

Table 3: Summary of Available Spectroscopic Data

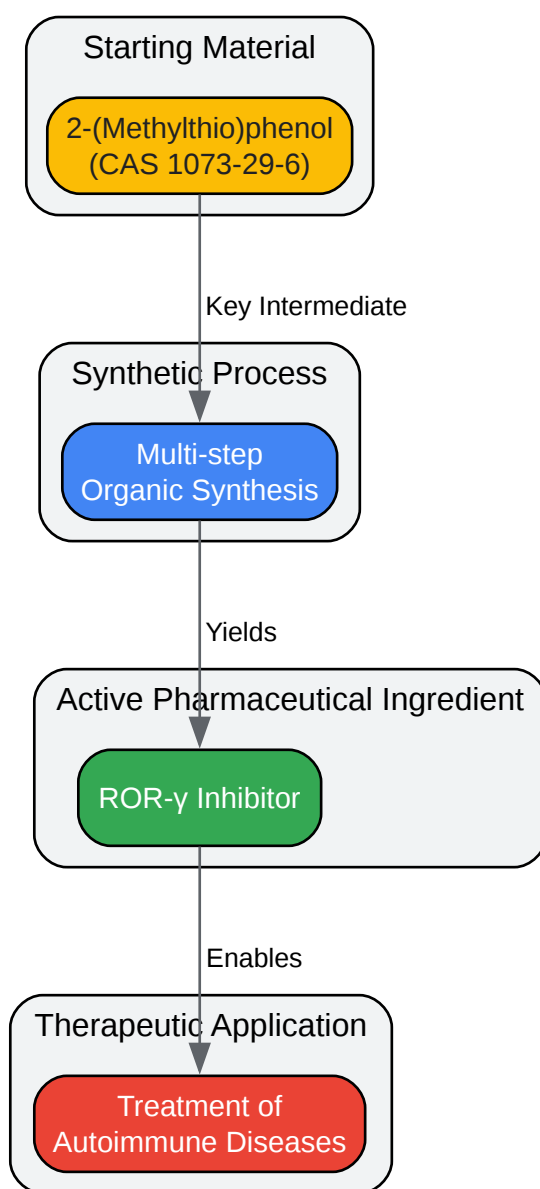
| Technique | Data Availability | Source |
|----------------------------|--|--------|
| Infrared (IR) Spectroscopy | FTIR (Neat), ATR-IR, Vapor Phase IR spectra available. | [2][9] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum data available. | [9] |

| Nuclear Magnetic Resonance (NMR) | NMR prediction tools are available for this structure. | [\[5\]](#) |

Applications in Research and Drug Development

While historically used as a flavoring agent in the food industry, the primary focus for researchers is its role as a key chemical intermediate.[\[2\]](#)[\[3\]](#)[\[5\]](#)

- **Pharmaceutical Synthesis:** The compound is a critical starting material for the synthesis of ROR- γ inhibitors.[\[3\]](#) ROR- γ is a nuclear receptor that plays a pivotal role in the differentiation and function of Th17 cells, which are deeply implicated in the pathology of autoimmune diseases like psoriasis, multiple sclerosis, and rheumatoid arthritis.[\[3\]](#) The structure of **2-(Methylthio)phenol** provides an ideal scaffold for building potent and selective modulators of this receptor.[\[3\]](#)
- **Agrochemical and Materials Science:** Its versatile structure allows for its use as a building block in creating complex organic molecules for agrochemicals.[\[4\]](#) The sulfur-containing moiety can act as a chelating agent, forming complexes with metal ions, which has applications in the development of catalysts, dyes, and pigments.[\[4\]](#)



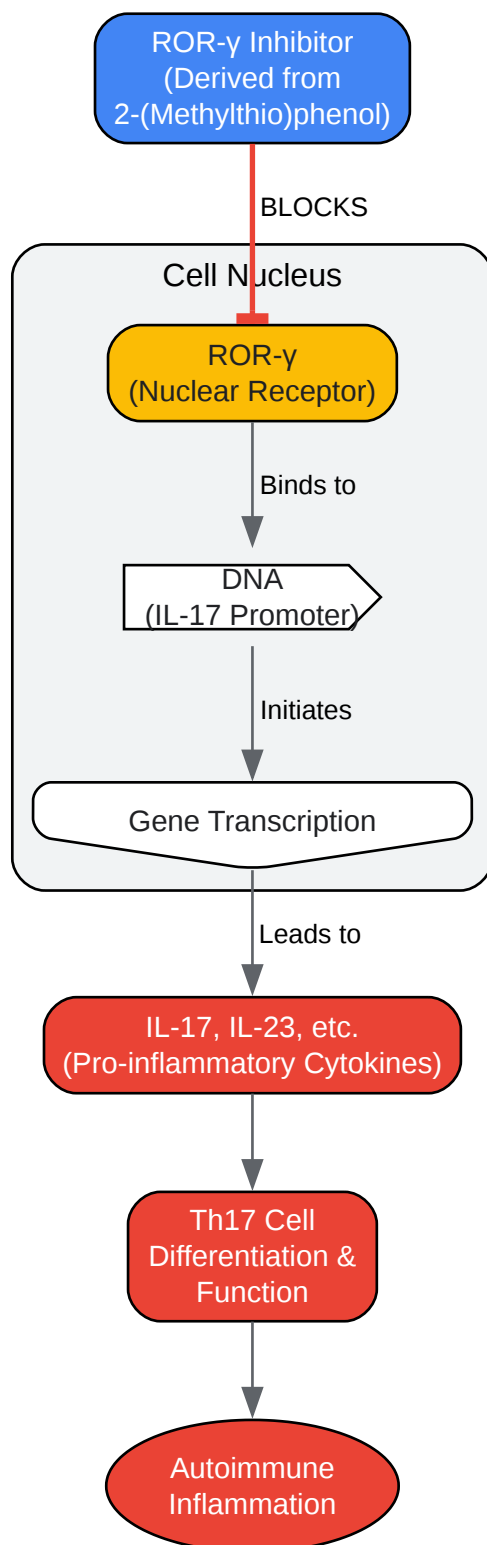
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Caption: Role of **2-(Methylthio)phenol** in drug development.

Signaling Pathway Involvement: ROR-γ

ROR-γ is the key biological target related to the application of **2-(Methylthio)phenol** derivatives. As a nuclear receptor, it functions as a transcription factor that, upon activation, drives the expression of genes essential for the differentiation of T helper 17 (Th17) cells. A primary gene target is IL17A, which encodes the pro-inflammatory cytokine Interleukin-17A.

Inhibitors synthesized from **2-(Methylthio)phenol** are designed to block the activity of ROR- γ , thereby reducing Th17 cell populations and suppressing the inflammatory cascade.



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Caption: Simplified ROR-γ signaling pathway and point of inhibition.

Experimental Protocols and Synthesis

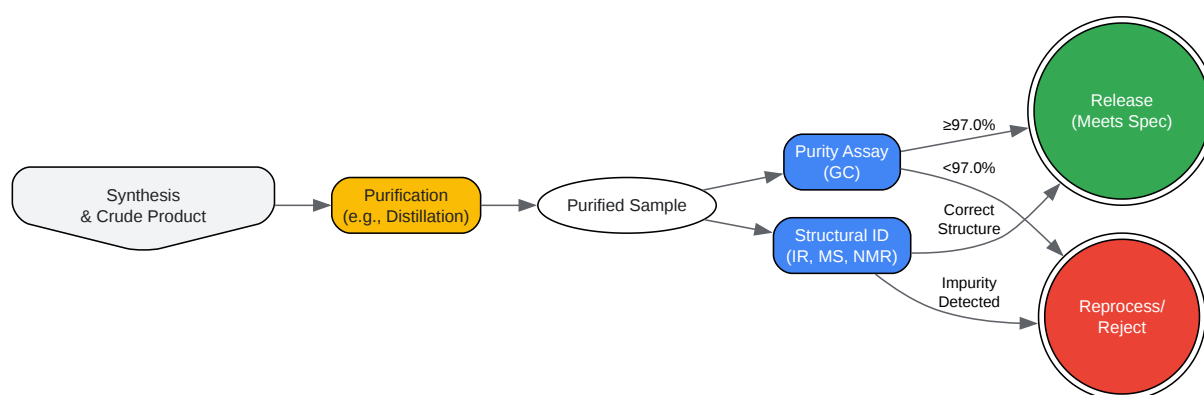
Synthesis

A reported method for the synthesis of **2-(Methylthio)phenol** involves the use of a diazonium salt derived from methyl-(2-aminofuryl)-sulfide.[7] While detailed industrial protocols are proprietary, a general laboratory approach would involve the diazotization of an appropriate amino-precursor followed by a Sandmeyer-type reaction or thermal decomposition in the presence of a suitable reagent to install the hydroxyl group.

Quality Control and Analysis

Purity assessment is critical for its use as a pharmaceutical intermediate.[3]

- Gas Chromatography (GC): This is the standard method for determining the purity (assay) of **2-(Methylthio)phenol**, with typical specifications requiring $\geq 97.0\%$.[6]
- Spectroscopic Verification: Techniques such as IR, MS, and NMR are employed to confirm the chemical structure and identify any potential impurities.[2][9]



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Caption: General experimental workflow for quality control.

Toxicological Assays

- **Genotoxicity:** The compound was reported as positive for both cytotoxicity and genotoxicity in the BlueScreen assay, a human cell-based system.[\[10\]](#) However, at current exposure levels from its use as a fragrance ingredient, the total systemic exposure is below the established Threshold of Toxicological Concern (TTC) for genotoxicity.[\[10\]](#)
- **Phototoxicity:** In vitro data indicates the material is phototoxic at concentrations of 1% or greater.[\[10\]](#) This is not considered a concern under current declared use levels in consumer products.[\[10\]](#)

Safety and Toxicology

The compound requires careful handling in a laboratory or industrial setting. It is classified as an irritant and is harmful if swallowed.[\[2\]](#)[\[11\]](#)

Table 4: GHS Hazard Information

| Code | Hazard Statement | Class | Source |
|-------|-------------------------------|---|----------------------|
| GHS07 | - | Warning | |
| H302 | Harmful if swallowed | Acute Toxicity, Oral | [2] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Cat. 2 | [11] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation, Cat. 2 | [11] |

| - | May cause respiratory irritation | STOT SE, Cat. 3 [\[11\]](#) |

Standard precautionary measures should be followed, including wearing protective gloves, clothing, and eye protection.[\[11\]](#)[\[12\]](#) Work should be conducted in a well-ventilated area or under a fume hood.[\[11\]](#)[\[12\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA)

concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".^{[2][13]}

Conclusion

2-(Methylthio)phenol (CAS 1073-29-6) is a compound with significant value beyond its traditional use as a flavor and fragrance agent. Its unique bifunctional structure makes it an indispensable building block for advanced organic synthesis, particularly in the pharmaceutical sector. For drug development professionals, its role as a key intermediate in the production of ROR-γ inhibitors highlights its importance in the quest for novel treatments for autoimmune disorders. A thorough understanding of its properties, handling requirements, and biological relevance is essential for its effective and safe utilization in research and development.

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